Ethyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

Description

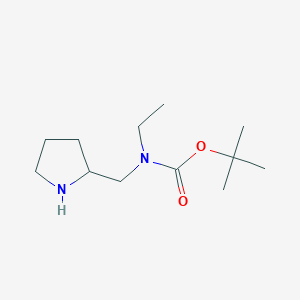

Ethyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is a carbamate-protected pyrrolidine derivative characterized by a tert-butyl ester group, an ethyl substituent on the carbamate nitrogen, and a pyrrolidin-2-ylmethyl backbone. This compound is commercially available in quantities ranging from 100 mg to 500 mg (CymitQuimica, 2025) . Carbamates of this type are widely utilized in organic synthesis as intermediates, particularly in peptide chemistry and drug development, where the tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for amines.

Properties

IUPAC Name |

tert-butyl N-ethyl-N-(pyrrolidin-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-14(9-10-7-6-8-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCDSOGFKNRPKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCN1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of ethyl pyrrolidin-2-ylmethylamine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester derivatives.

Reduction: Reduction reactions can be performed to obtain the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can be carried out to replace the ethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkyl halides and amines are employed, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

Oxidation: Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester derivatives.

Scientific Research Applications

Ethyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester has found applications in several scientific fields:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Their Properties

*Note: The molecular formula of this compound can be inferred as C13H24N2O2 based on structural similarities to analogs.

Key Differences and Implications

Substituent Reactivity: The iodinated analog (CAS 1260610-71-6) exhibits higher reactivity due to the iodine atom, making it useful in cross-coupling reactions but requiring stringent safety protocols . Aminoethyl-substituted derivatives (e.g., CAS 1354018-97-5) introduce nucleophilic primary amines, enabling conjugation with electrophiles like activated esters .

Safety Profiles :

- The iodinated compound poses significant hazards (skin/eye irritation, respiratory toxicity), whereas this compound lacks explicit safety data but is likely less hazardous due to the absence of reactive halogens .

Applications :

- Cyclopropyl-containing analogs (e.g., CAS 1353974-64-7) may enhance metabolic stability in drug candidates due to the rigidity of the cyclopropane ring .

- The oxo-ethyl derivative (CAS 1330752-58-3) serves as a keto-intermediate for synthesizing heterocycles .

Commercial Availability: this compound remains actively marketed, while aminoethyl variants (e.g., CAS 1354018-97-5) are discontinued, suggesting challenges in synthesis or demand .

Research Findings and Trends

- Synthetic Utility : The tert-butyl carbamate group in these compounds facilitates reversible amine protection, critical for multi-step syntheses .

Biological Activity

Ethyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester, a synthetic organic compound, is characterized by its unique structural features, including a pyrrolidine ring and a tert-butyl ester group. These structural components suggest significant biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and potential therapeutic applications.

Structural Overview

The compound belongs to the class of carbamates and features:

- Pyrrolidine ring : Contributes to the compound's potential biological activity.

- Tert-butyl ester group : Enhances lipophilicity, facilitating membrane permeability.

- Aminoethyl side chain : May play a crucial role in interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The lipophilic nature provided by the tert-butyl group aids in crossing biological membranes, enhancing bioavailability.

Biological Activity

Research indicates that compounds similar to this compound exhibit various pharmacological effects. Key areas of biological activity include:

-

Anticancer Activity :

- Studies have shown that related compounds can inhibit cell growth in various cancer cell lines, including breast cancer cells (MCF-7, SK-BR-3, MDA-MB-231) and glioblastoma cells. For instance, L-γ-methyleneglutamic acid amides demonstrated efficacy comparable to established treatments like tamoxifen .

- Neuroprotective Effects :

-

Anti-inflammatory Properties :

- Certain structural analogs have shown potential anti-inflammatory effects, suggesting broader therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Amino-methyl)-pyrrolidin-2-one | Contains a methyl group instead of an ethyl group | Potential neuroprotective effects |

| N-(tert-butoxycarbonyl)-pyrrolidine | Different protective group at nitrogen | May exhibit anti-inflammatory properties |

| 4-Amino-pyrrolidine | Lacks carbamate functionality | Known for analgesic properties |

| 3-(Aminomethyl)-pyrrolidine | Aminomethyl substitution on pyrrolidine | Investigated for anticholinergic effects |

This table illustrates how subtle changes in chemical structure can lead to significant differences in biological activity and application potential.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds. A notable study highlighted the synthesis of several L-γ-methyleneglutamic acid amides and their efficacy against breast cancer cell lines. These compounds demonstrated concentration-dependent growth suppression in malignant cells while sparing non-malignant cells . Another investigation into piperidine derivatives has shown promising results in anticancer therapy through enhanced cytotoxicity and apoptosis induction in tumor models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.